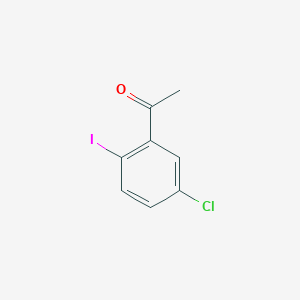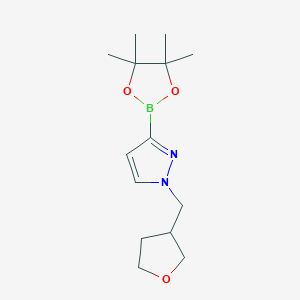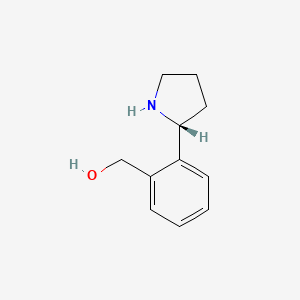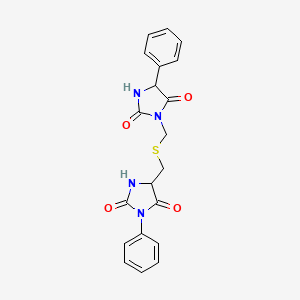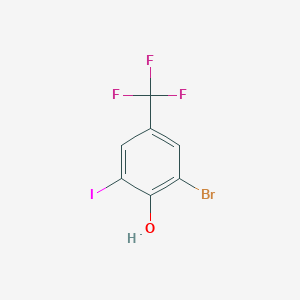
2-Bromo-6-iodo-4-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodo-4-(trifluoromethyl)phenol is an organohalogen compound characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)phenol typically involves multi-step reactions. One common method includes the halogenation of a phenol derivative. For instance, starting with 4-(trifluoromethyl)phenol, bromination and iodination can be carried out sequentially under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-iodo-4-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the halogen substituents.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the compound can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-iodo-4-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodo-4-(trifluoromethyl)phenol involves its interaction with molecular targets through its halogen and trifluoromethyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and hydrophobic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)phenol
- 2-Bromo-6-(trifluoromethyl)phenol
- 2-Iodo-4-(trifluoromethyl)phenol
Uniqueness
2-Bromo-6-iodo-4-(trifluoromethyl)phenol is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to compounds with only one type of halogen substituent. This dual halogenation can enhance its utility in various synthetic applications and potentially improve its biological activity .
Properties
Molecular Formula |
C7H3BrF3IO |
|---|---|
Molecular Weight |
366.90 g/mol |
IUPAC Name |
2-bromo-6-iodo-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H |
InChI Key |
PKKVWMCPFROABB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


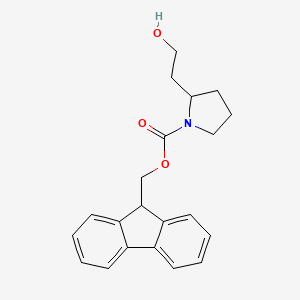
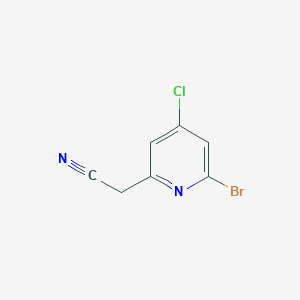

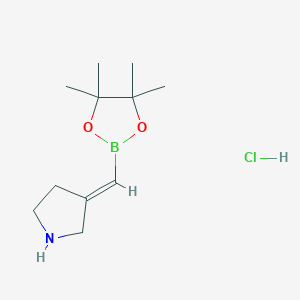
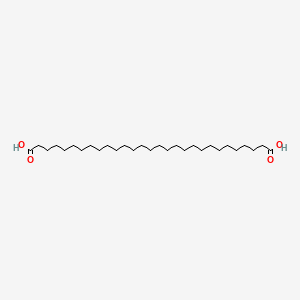
![(7R,9AR)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12950263.png)
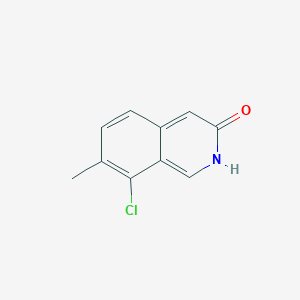
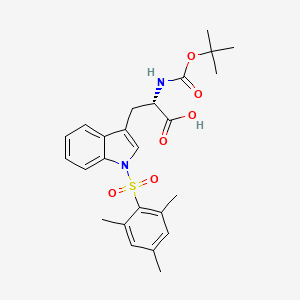
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
